Cas no 936249-45-5 (Benzoic acid, 2-(3-piperidinyl)-)

Benzoic acid, 2-(3-piperidinyl)-, is a substituted benzoic acid derivative featuring a piperidinyl moiety at the 2-position. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis. The compound exhibits enhanced solubility and reactivity due to the presence of the piperidine ring, facilitating its use in the development of bioactive molecules. Its aromatic carboxylic acid functionality allows for further derivatization, enabling applications in medicinal chemistry, particularly in the design of CNS-targeting agents. The compound’s stability under standard conditions ensures reliable handling and storage, while its well-defined structure supports precise synthetic modifications.
Benzoic acid, 2-(3-piperidinyl)- structure
936249-45-5 structure
Product name:Benzoic acid, 2-(3-piperidinyl)-
CAS No:936249-45-5
MF:C12H15NO2
Molecular Weight:205.253003358841
MDL:MFCD24494324
CID:4786213

Benzoic acid, 2-(3-piperidinyl)- 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 2-(3-piperidinyl)-
    • 2-piperidin-3-ylbenzoic acid
    • 2-(3-Piperidinyl)benzoic acid
    • 2-(piperidin-3-yl)benzoic acid
    • MDL: MFCD24494324
    • インチ: 1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
    • InChIKey: BAWNTPWIVXZYLH-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1C1CNCCC1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • トポロジー分子極性表面積: 49.3
  • XLogP3: -0.7

Benzoic acid, 2-(3-piperidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
176084-5g
2-(3-Piperidinyl)benzoic acid
936249-45-5
5g
$1260.00 2023-09-10
Matrix Scientific
176084-1g
2-(3-Piperidinyl)benzoic acid
936249-45-5
1g
$540.00 2023-09-10
Matrix Scientific
176084-10g
2-(3-Piperidinyl)benzoic acid
936249-45-5
10g
$1764.00 2023-09-10

Benzoic acid, 2-(3-piperidinyl)- 関連文献

Benzoic acid, 2-(3-piperidinyl)-に関する追加情報

Benzoic acid, 2-(3-piperidinyl)- (CAS No. 936249-45-5): A Comprehensive Overview

Benzoic acid, 2-(3-piperidinyl)-, identified by its Chemical Abstracts Service (CAS) number 936249-45-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid core substituted with a piperidine ring at the 2-position, has garnered attention due to its unique structural and pharmacological properties. The combination of the aromatic benzoic acid moiety and the heterocyclic piperidine group presents a versatile scaffold for the development of novel therapeutic agents.

The< strong>benzoic acid moiety is well-known for its role as a weak acid and its widespread use in various applications, including preservatives, flavoring agents, and pharmaceutical intermediates. Its structural simplicity and chemical stability make it an ideal component for drug design. The introduction of the< strong>piperidine ring at the 2-position introduces additional functional diversity, enabling interactions with biological targets that are not possible with simple benzoic acid derivatives. Piperidine is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility, metabolic stability, and binding affinity to biological receptors.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic pathways and signal transduction. The< strong>2-(3-piperidinyl)benzoic acid scaffold offers a promising platform for such endeavors. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress-related diseases. The piperidine moiety plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding affinity and selectivity.

The synthesis of< strong>Benzoic acid, 2-(3-piperidinyl)- involves multi-step organic transformations that highlight the synthetic versatility of this compound. One common synthetic route involves the palladium-catalyzed cross-coupling reaction between 2-bromobenzoic acid and 3-aminopiperidine to form the desired product. This method leverages transition metal catalysis to achieve high yields and regioselectivity, making it an attractive approach for industrial-scale production. Additionally, modifications to this synthetic pathway can be explored to introduce further functional groups or to optimize yield and purity.

The pharmacological profile of< strong>Benzoic acid, 2-(3-piperidinyl)- has been extensively studied in preclinical models. Initial investigations have revealed potential therapeutic applications in areas such as anti-inflammatory therapy, pain management, and neuroprotection. The compound's ability to interact with both central and peripheral nervous system targets suggests its utility in treating neurological disorders. Furthermore, its structural similarity to known bioactive molecules makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at identifying more potent derivatives.

In vitro studies have demonstrated that< strong>Benzoic acid, 2-(3-piperidinyl)- exhibits moderate inhibitory activity against certain kinases involved in cancer progression. The piperidine ring is particularly important in these interactions, as it can form hydrogen bonds with key residues in the active site of target enzymes. This binding mode has been confirmed through X-ray crystallography studies of enzyme-inhibitor complexes, providing insights into the molecular basis of its pharmacological effects. Such structural information is invaluable for designing next-generation inhibitors with improved efficacy and reduced side effects.

The< strong>CAS No. 936249-45-5 designation ensures that researchers can reliably identify and procure this compound for their studies. The CAS registry system provides a unique numerical identifier for each chemical substance, facilitating accurate documentation and communication in scientific literature. Researchers working with< strong>Benzoic acid, 2-(3-piperidinyl)- can utilize this number to access detailed information about its physical properties, safety data sheets (SDS), and references to relevant publications.

The potential applications of< strong>Benzoic acid derivatives, including those based on the< strong>piperidine-substituted benzoic acid scaffold, extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. For example, certain derivatives have shown promise as herbicides or fungicides due to their ability to disrupt essential biological processes in plants. Similarly, their unique electronic properties make them interesting candidates for use in organic electronics and optoelectronic devices.

The development of novel drug candidates often involves iterative optimization processes where initial hits are modified to improve potency, selectivity, pharmacokinetics, and safety profiles. The< strong>SAR studies conducted on< strong>Benzoic acid derivatives, particularly those incorporating the piperidine moiety, provide valuable data points for such optimization efforts. By systematically varying substituents on the benzoic acid core or the piperidine ring, chemists can identify structural features that enhance biological activity while minimizing off-target effects.

The future prospects for< strong>Benzoic acid, 2-(3-piperidinyl)- are promising given its unique chemical structure and demonstrated biological activity. Ongoing research aims to explore new synthetic methodologies that could improve production efficiency and scalability. Additionally, computational modeling techniques such as molecular docking and quantum mechanics calculations are being employed to predict binding interactions and optimize lead compounds before experimental validation.

In conclusion,< strong>Benzoic acid derivative CAS No.< strong>936249-45-5, characterized by its 2-(3-piperidinyl) substitution pattern on benzoic acid، represents a significant advancement in pharmaceutical chemistry。 Its versatile structure, coupled with its potential therapeutic applications, positions it as a valuable scaffold for drug discovery efforts。 As research continues, we can expect further insights into its pharmacological mechanisms و innovative uses across multiple fields, including medicine، agriculture، و material science。

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